molecular formula C10H7N3 B2515439 4-ethynyl-2-phenyl-2h-1,2,3-triazole CAS No. 1565317-13-6

4-ethynyl-2-phenyl-2h-1,2,3-triazole

Cat. No.: B2515439
CAS No.: 1565317-13-6
M. Wt: 169.187
InChI Key: CFHZKUFBOSZXLG-UHFFFAOYSA-N
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Description

4-Ethynyl-2-phenyl-2H-1,2,3-triazole is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability, aromaticity, and diverse applications in various fields such as pharmaceuticals, organic synthesis, and materials science . The unique structure of this compound, which includes an ethynyl group and a phenyl ring, contributes to its distinct chemical properties and reactivity.

Mechanism of Action

The pharmacokinetics of a compound, which include its absorption, distribution, metabolism, and excretion (ADME), are strongly influenced by its physicochemical properties . For instance, the solubility and permeability of a compound can affect its absorption and distribution in the body. Its metabolic stability can influence how quickly it is broken down and excreted.

The molecular and cellular effects of a compound depend on its specific mechanism of action. For example, some compounds might inhibit a particular enzyme, leading to a decrease in the production of a certain molecule within the cell. Others might bind to a receptor, triggering a cellular response .

The action of a compound can also be influenced by various environmental factors. For example, the presence of other compounds can affect its absorption, distribution, metabolism, and excretion. The pH of the environment can influence the ionization state of the compound, which can affect its solubility and permeability .

Preparation Methods

The synthesis of 4-ethynyl-2-phenyl-2H-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the use of ethynyl and phenylcyclohexanone as starting materials . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the triazole ring. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-Ethynyl-2-phenyl-2H-1,2,3-triazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Comparison with Similar Compounds

4-Ethynyl-2-phenyl-2H-1,2,3-triazole can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-ethynyl-2-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-2-9-8-11-13(12-9)10-6-4-3-5-7-10/h1,3-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHZKUFBOSZXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NN(N=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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